molecular formula C9H7FO B061431 (S)-1-(4-fluorophenyl)prop-2-yn-1-ol CAS No. 179249-16-2

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol

Cat. No. B061431
CAS RN: 179249-16-2
M. Wt: 150.15 g/mol
InChI Key: JZJFKHHTWIWOOH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to understand the mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of different types of cancer. Another potential direction is the development of new anti-inflammatory therapies based on this compound. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory properties of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves several steps. The starting material is 4-fluorobenzaldehyde, which undergoes a condensation reaction with propargyl alcohol to form the intermediate compound, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. This intermediate compound is then subjected to a purification process to obtain the final product.

Scientific Research Applications

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer properties. Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

179249-16-2

Product Name

(S)-1-(4-fluorophenyl)prop-2-yn-1-ol

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1

InChI Key

JZJFKHHTWIWOOH-VIFPVBQESA-N

Isomeric SMILES

C#C[C@@H](C1=CC=C(C=C1)F)O

SMILES

C#CC(C1=CC=C(C=C1)F)O

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)O

synonyms

Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI)

Origin of Product

United States

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